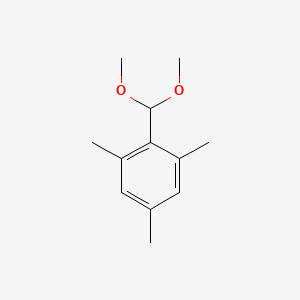
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, characterized by the presence of three methyl groups and a dimethoxymethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, followed by specific functional group modifications to achieve the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of reactive intermediates, which can interact with nucleophilic sites on biomolecules or other substrates. The pathways involved include the activation of electrophiles and the stabilization of carbocation intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3,5-trimethyl-: Lacks the dimethoxymethyl group, making it less reactive in certain substitution reactions.
Benzene, 2,4,6-trimethyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Benzene, 2-(methoxymethyl)-1,3,5-trimethyl-: Contains a methoxymethyl group instead of a dimethoxymethyl group, affecting its chemical properties.
Uniqueness
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- is unique due to the presence of the dimethoxymethyl group, which enhances its reactivity and potential for functionalization. This structural feature allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
64761-29-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(dimethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7,12H,1-5H3 |
Clave InChI |
RWFGNWVNQFFQIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)

![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
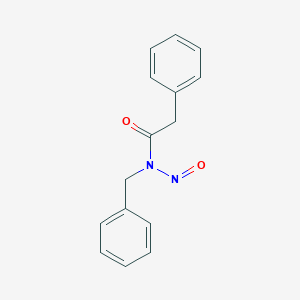
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
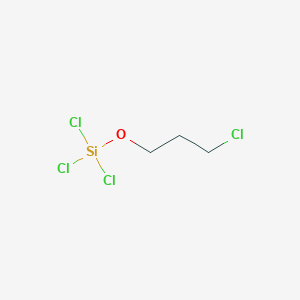



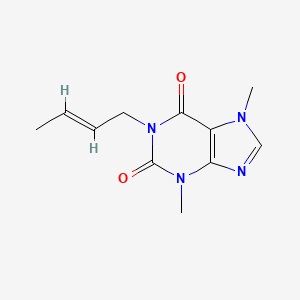
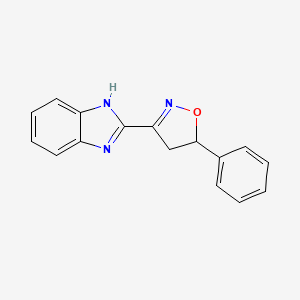
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
